(4-(5-Bromopyridin-3-yl)phenyl)methanamine

Medicinal Chemistry Cross-Coupling Enzyme Inhibition

(4-(5-Bromopyridin-3-yl)phenyl)methanamine (CAS: 1171896-47-1) is a halogenated heterocyclic building block of the general class of bromopyridine-phenylmethanamine derivatives, characterized by a 5-bromopyridin-3-yl moiety linked at the para-position of a phenylmethanamine core. Its molecular formula is C12H11BrN2, with a molecular weight of 263.13 g/mol.

Molecular Formula C12H11BrN2
Molecular Weight 263.13 g/mol
Cat. No. B12840396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(5-Bromopyridin-3-yl)phenyl)methanamine
Molecular FormulaC12H11BrN2
Molecular Weight263.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)C2=CC(=CN=C2)Br
InChIInChI=1S/C12H11BrN2/c13-12-5-11(7-15-8-12)10-3-1-9(6-14)2-4-10/h1-5,7-8H,6,14H2
InChIKeyIZZIGXVJBQIXII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-(5-Bromopyridin-3-yl)phenyl)methanamine: CAS 1171896-47-1, Molecular Identity, and Research-Grade Procurement Specifications


(4-(5-Bromopyridin-3-yl)phenyl)methanamine (CAS: 1171896-47-1) is a halogenated heterocyclic building block of the general class of bromopyridine-phenylmethanamine derivatives, characterized by a 5-bromopyridin-3-yl moiety linked at the para-position of a phenylmethanamine core. Its molecular formula is C12H11BrN2, with a molecular weight of 263.13 g/mol [1]. The compound is commercially available from multiple research chemical suppliers at a typical purity of 98% for use as a synthetic intermediate .

Substitution Risks for (4-(5-Bromopyridin-3-yl)phenyl)methanamine: Why Regioisomers and Halogen Analogs Are Not Interchangeable


Within the family of halogenated pyridine-phenylmethanamine building blocks, substitution by regioisomers (e.g., 2-bromo or 6-bromo pyridyl analogs) or halogen-exchanged analogs (e.g., 5-chloro or 5-fluoro derivatives) is not scientifically warranted. The 5-bromo-3-pyridyl substitution pattern uniquely dictates both the steric and electronic environment for cross-coupling reactions, particularly in palladium-catalyzed Suzuki-Miyaura and Sonogashira reactions [1]. Furthermore, in downstream pharmacologically active molecules, the precise position of the bromine atom on the pyridine ring is critical for target binding, as demonstrated by the differential α-glucosidase inhibition observed among derivatives of this specific scaffold [2].

Quantitative Differentiation of (4-(5-Bromopyridin-3-yl)phenyl)methanamine: Comparative Data vs. Analogs and In-Class Alternatives


Synthetic Versatility in Cross-Coupling: Demonstrated Utility in α-Glucosidase Inhibitor Synthesis

The (4-(5-Bromopyridin-3-yl)phenyl)methanamine scaffold serves as a key intermediate in the synthesis of bioactive pyrimidine-based thiourea compounds. In a comparative study, a derivative of this exact scaffold, 1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-3-phenylthiourea, exhibited an α-glucosidase inhibitory IC50 of 22.46 ± 0.65 µM, demonstrating 1.7-fold greater potency than the standard clinical comparator, acarbose (IC50 = 38.22 ± 0.12 µM) [1].

Medicinal Chemistry Cross-Coupling Enzyme Inhibition

Regiochemical Purity and Reaction Selectivity: Advantage of 5-Bromo-3-Pyridyl Substitution in Cross-Coupling

The 5-bromo-3-pyridyl regioisomer is uniquely stable under base-catalyzed isomerization conditions, unlike its 3-bromo counterparts which undergo facile rearrangement to 4-bromopyridines via pyridyne intermediates. A study demonstrated that 3-bromopyridines isomerize to 4-bromopyridines under basic conditions, whereas 5-bromopyridines do not participate in this isomerization pathway [1]. This ensures that the 5-bromo-3-pyridyl moiety in (4-(5-bromopyridin-3-yl)phenyl)methanamine retains its regiochemical integrity during subsequent synthetic transformations.

Synthetic Methodology Regioselectivity C-C Bond Formation

Availability and Purity Profile for Procurement: Commercial Offerings vs. Research Demand

(4-(5-Bromopyridin-3-yl)phenyl)methanamine is listed as a stock compound by multiple global research chemical suppliers with a standard purity of 98% . This is in contrast to its direct 6-bromo regioisomer, (6-bromopyridin-3-yl)(phenyl)methanamine (CAS 1355238-23-1), which is less frequently stocked and often requires custom synthesis . Similarly, the 5-chloro analog, (5-(4-chlorophenyl)pyridin-3-yl)methanamine (CAS 1260180-20-8), and 5-fluoro analog, (5-(4-fluorophenyl)pyridin-3-yl)methanamine (CAS 177976-53-3), are also available but with varying purities (e.g., 95%+ for the fluoro analog) .

Procurement Purity Availability

Optimal Application Scenarios for (4-(5-Bromopyridin-3-yl)phenyl)methanamine Based on Comparative Evidence


Synthesis of α-Glucosidase Inhibitors for Type II Diabetes Research

The scaffold's demonstrated ability to yield derivatives with sub-30 µM IC50 values against α-glucosidase makes it a high-priority building block for medicinal chemistry programs focused on developing next-generation antidiabetic agents [1]. Procurement of this specific bromopyridine enables the efficient exploration of structure-activity relationships (SAR) around the pyrimidine-thiourea chemotype identified as superior to acarbose [1].

Palladium-Catalyzed Cross-Coupling Reactions for Library Synthesis

The 5-bromo-3-pyridyl moiety is a reliable handle for Suzuki-Miyaura and Sonogashira cross-coupling reactions, as it does not undergo base-catalyzed isomerization, ensuring regiochemical fidelity [2]. This makes it particularly valuable for the parallel synthesis of compound libraries where consistent coupling yields and product purity are paramount.

Kinase and Bromodomain Inhibitor Scaffold Elaboration

The phenylmethanamine core and bromopyridyl substituent are structural motifs frequently found in ATP-competitive kinase inhibitors and bromodomain-targeting probes . While direct target engagement data for the free amine is limited, the scaffold is a versatile intermediate for generating focused libraries targeting the human kinome or epigenetic reader domains.

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